molecular formula C13H22NO+ B11580876 1-Methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)pyrrolidinium

1-Methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)pyrrolidinium

Cat. No.: B11580876
M. Wt: 208.32 g/mol
InChI Key: VLPNZOYKFIEKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1-(8-oxobicyclo[321]oct-2-yl)pyrrolidinium is a unique organic compound with the molecular formula C13H22NO It is characterized by its bicyclic structure, which includes a pyrrolidinium ring fused to an oxobicyclo[321]octane moiety

Preparation Methods

The synthesis of 1-Methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)pyrrolidinium typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the bicyclic core: The oxobicyclo[3.2.1]octane structure is synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled conditions.

    Introduction of the pyrrolidinium ring: The bicyclic core is then reacted with a suitable pyrrolidine derivative in the presence of a strong base to form the pyrrolidinium ring.

    Methylation: The final step involves the methylation of the nitrogen atom in the pyrrolidinium ring using a methylating agent such as methyl iodide.

Chemical Reactions Analysis

1-Methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)pyrrolidinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced bicyclic structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)pyrrolidinium has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Although its industrial applications are limited, it may be used in the development of specialized materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)pyrrolidinium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-Methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)pyrrolidinium can be compared with other similar compounds, such as:

    1-Methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)piperidinium: This compound has a piperidinium ring instead of a pyrrolidinium ring, which may result in different chemical and biological properties.

    1-Methyl-1-(8-oxobicyclo[3.2.1]oct-2-yl)azetidinium: The azetidinium ring in this compound introduces additional strain, potentially affecting its reactivity and stability.

The uniqueness of this compound lies in its specific bicyclic structure and the presence of the pyrrolidinium ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H22NO+

Molecular Weight

208.32 g/mol

IUPAC Name

2-(1-methylpyrrolidin-1-ium-1-yl)bicyclo[3.2.1]octan-8-one

InChI

InChI=1S/C13H22NO/c1-14(8-2-3-9-14)12-7-5-10-4-6-11(12)13(10)15/h10-12H,2-9H2,1H3/q+1

InChI Key

VLPNZOYKFIEKFZ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCC1)C2CCC3CCC2C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.